molecular formula C11H18ClN B12009945 Benzenemethanamine, N,N-diethyl-, hydrochloride CAS No. 51834-90-3

Benzenemethanamine, N,N-diethyl-, hydrochloride

Cat. No.: B12009945
CAS No.: 51834-90-3
M. Wt: 199.72 g/mol
InChI Key: KBGBDGQCRFNDLU-UHFFFAOYSA-N
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Description

Benzenemethanamine, N,N-diethyl-, hydrochloride (CAS: Unspecified in evidence; molecular formula inferred as C₁₁H₁₇N·HCl) is a secondary amine hydrochloride derivative. Structurally, it consists of a benzylamine core (a benzene ring attached to a methanamine group) with two ethyl substituents on the nitrogen atom, forming a quaternary ammonium salt when protonated. Hydrochloride salts of amines are typically crystalline solids with enhanced water solubility compared to their free base forms due to ionic character .

Properties

CAS No.

51834-90-3

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-benzyl-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H

InChI Key

KBGBDGQCRFNDLU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Benzylamine reacts with ethyl halide in the presence of a base (e.g., NaOH or KOH) to form N-ethylbenzylamine as an intermediate. A second alkylation step with ethyl halide yields N,N-diethylbenzylamine, which is subsequently protonated with HCl to form the hydrochloride salt.

Key Steps :

  • First Alkylation :

    C6H5CH2NH2+C2H5XBaseC6H5CH2NHCH2CH3+HX\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_3 + \text{HX}
  • Second Alkylation :

    C6H5CH2NHCH2CH3+C2H5XBaseC6H5CH2N(CH2CH3)2+HX\text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_3 + \text{C}_2\text{H}_5\text{X} \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{CH}_3)_2 + \text{HX}
  • Salt Formation :

    C6H5CH2N(CH2CH3)2+HClC6H5CH2N(CH2CH3)2HCl\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{CH}_3)_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{CH}_3)_2 \cdot \text{HCl}

Experimental Conditions and Yields

ParameterValue/DescriptionSource
SolventEthanol, THF, or aqueous NaOH solution
TemperatureReflux (60–80°C)
Reaction Time12–24 hours
YieldModerate (~50–60%)
ChallengesOver-alkylation, side reactions

Notes :

  • Steric hindrance from ethyl groups reduces reactivity in the second alkylation step.

  • Purification via distillation or column chromatography is required to isolate the product.

Reaction of Benzyl Chloride with Diethylamine

A more efficient method involves direct reaction of benzyl chloride with diethylamine under controlled conditions. This approach avoids intermediate purification steps and achieves higher selectivity.

Reaction Setup

Benzyl chloride and diethylamine are mixed in a solvent (e.g., dichloromethane or ethanol) with a base (e.g., NaOH) to absorb HCl. The reaction proceeds at elevated temperatures (70–90°C) for 1–2 hours.

Optimized Conditions :

ParameterValue/DescriptionSource
Molar Ratio (Benzyl Cl:Diethylamine)1:1.7–2.2
Temperature70–90°C
SolventDichloromethane, ethanol
Reaction Time1–2 hours
YieldHigh (~85–90%)

Microchannel Reactor Method

A modern adaptation uses a microchannel reactor for precise control over mixing and residence time (Table 2).

ParameterValue/DescriptionSource
Residence Time25–40 seconds
Temperature60–90°C
PressureAmbient
Yield85–91%

Advantages :

  • Reduced reaction time and improved safety due to controlled exothermicity.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Alkylation of BenzylamineSimple reagents, low costLow yield, multiple steps, side reactions
Benzyl Chloride + DiethylamineHigh yield, single-step synthesisRequires precise stoichiometry
Microchannel ReactorFast, scalable, high puritySpecialized equipment required

Purification and Isolation Techniques

Extraction and Acidification

After reaction completion, the product is extracted with an organic solvent (e.g., ethyl acetate) and treated with HCl gas or aqueous solution to precipitate the hydrochloride salt.

Steps :

  • pH Adjustment : Adjust to pH 2–3 with HCl.

  • Isolation : Filter or centrifuge the precipitate.

  • Drying : Dry under reduced pressure or in a desiccator.

Yield : 70–90% (dependent on reaction purity).

Recrystallization

The hydrochloride salt is recrystallized from ethanol or methanol to achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

N,N-diethylbenzylamine hydrochloride is utilized in the pharmaceutical industry primarily as an alkylating agent and a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its applications include:

  • Synthesis of Antimicrobial Agents : The compound is involved in the synthesis of substituted oxindole derivatives, which have been shown to exhibit growth hormone secretagogue activity. These derivatives are essential in developing treatments for growth deficiencies and other hormonal disorders .
  • Antitubercular Agents : It is also used in synthesizing thiophene-containing triarylmethane derivatives, which are explored for their potential as antitubercular agents .
  • Pharmaceutical Intermediates : N,N-diethylbenzylamine hydrochloride serves as a key intermediate in the synthesis of several pharmaceuticals, including amiodarone and flurazepam, which are used for their antiarrhythmic and hypnotic properties respectively .

Chemical Synthesis

In chemical synthesis, N,N-diethylbenzylamine hydrochloride functions as a versatile reagent:

  • Catalyst in Polymerization Reactions : It is employed as a catalyst in atom transfer radical polymerization processes, particularly when combined with copper bromide. This application is crucial for producing polymers with specific properties for industrial uses .
  • Alkylating Reagent : The compound acts as an alkylating reagent in various synthetic pathways, allowing the introduction of diethylamino groups into different molecular frameworks. This functionality is critical for modifying existing compounds to enhance their biological activity or stability .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of N,N-diethylbenzylamine hydrochloride:

  • Case Study on Antimicrobial Activity : Research demonstrated that compounds synthesized using N,N-diethylbenzylamine hydrochloride exhibited significant antimicrobial properties against various bacterial strains. This study emphasized its potential in developing new antibiotics amid rising antibiotic resistance .
  • Synthesis of Chiral Amines : A study focused on the asymmetric synthesis of chiral amines using N,N-diethylbenzylamine hydrochloride as a catalyst revealed high enantioselectivity (up to 96% ee). This finding underscores its importance in producing optically active compounds for pharmaceuticals .

Mechanism of Action

The mechanism of action of benzyl-diethyl-amine, hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can be utilized in catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Dapoxetine Hydrochloride
  • Structure : (+)-(S)-N,N-dimethyl-(α)-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride .
  • Key Differences :
    • Substituents: A naphthyloxy-ethyl group and dimethylamine vs. diethylamine in the target compound.
    • Molecular Weight: 341.88 Da (vs. ~195.7 Da for the target compound).
  • Applications : Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation. Its bulky naphthyloxy group enhances serotonin transporter (SERT) binding affinity .
3-Nitro-Benzylamine Hydrochloride
  • Structure : Benzenemethanamine, 3-nitro-, hydrochloride (CAS: 1445-45-0) .
  • Key Differences: A nitro group at the benzene ring’s meta position vs. Nitro groups are electron-withdrawing, reducing basicity and altering reactivity.
  • Applications : Likely used in organic synthesis as a precursor for dyes or pharmaceuticals.
Phenoxybenzamine Hydrochloride
  • Structure: N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride (CAS: 63-92-3) .
  • Key Differences: Complex substituents: Phenoxyethyl and chloroethyl groups vs. simple diethylamine. Molecular Weight: Higher (~404.3 Da) due to extended alkyl/aryl chains.
  • Applications: Non-selective α-adrenergic antagonist used in hypertension and pheochromocytoma .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (Da) Substituents Solubility (Water)
Benzenemethanamine, N,N-diethyl-, HCl C₁₁H₁₇N·HCl ~195.7 N,N-diethyl High (hydrochloride salt)
Dapoxetine HCl C₂₁H₂₃NO·HCl 341.88 N,N-dimethyl, naphthyloxy-ethyl High (rapid absorption)
3-Nitro-Benzylamine HCl C₇H₈N₂O₂·HCl 200.61 3-nitro Moderate (nitro reduces solubility)
Phenoxybenzamine HCl C₁₈H₂₂ClNO₂·HCl 404.3 Phenoxyethyl, chloroethyl Moderate (lipophilic groups)

Biological Activity

Benzenemethanamine, N,N-diethyl-, hydrochloride, commonly known as Dapoxetine , is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of premature ejaculation (PE). This compound has garnered attention for its pharmacological properties and therapeutic applications. This article explores its biological activity through various studies, including synthesis, efficacy, and molecular interactions.

Chemical Structure and Properties

Dapoxetine is characterized by its chemical structure, which includes a benzenemethanamine core with two ethyl groups attached to the nitrogen atom. The hydrochloride salt form enhances its solubility and bioavailability.

  • Molecular Formula : C11_{11}H15_{15}N·HCl
  • CAS Number : 129938-20-1

Dapoxetine functions by selectively inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial in delaying ejaculation by enhancing the serotonergic signaling pathways involved in sexual arousal and ejaculation control.

Clinical Studies

Dapoxetine has been extensively studied for its efficacy in treating PE. A notable clinical trial demonstrated that Dapoxetine significantly increased the intravaginal ejaculatory latency time (IELT) compared to placebo:

Dose (mg) Mean IELT Baseline (min) Mean IELT Treatment (min) Fold Increase
301.342.722.0
601.343.312.5
1001.343.242.4

The results indicated that Dapoxetine effectively doubles or triples the IELT, thus providing a significant improvement in sexual performance for men suffering from PE .

Pharmacokinetics

Dapoxetine is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its elimination half-life ranges from approximately 1.3 to 2 hours, allowing for flexible dosing without accumulation effects, making it suitable for on-demand use .

Safety and Side Effects

Dapoxetine is generally well-tolerated, with common side effects including nausea, dizziness, headache, and insomnia. Serious adverse effects are rare but can include syncope and cardiovascular events in predisposed individuals.

Molecular Modeling Studies

Recent studies utilizing molecular docking techniques have provided insights into Dapoxetine's interaction with serotonin transporters (SERT). The binding affinity of Dapoxetine to SERT was found to be comparable to other SSRIs, confirming its role as an effective inhibitor of serotonin reuptake .

Table: Binding Affinities of Dapoxetine Compared to Other SSRIs

Compound Binding Affinity (kcal/mol)
Dapoxetine-10.08
Fluoxetine-9.50
Sertraline-9.80

This data underscores Dapoxetine's potential as a targeted treatment for PE while also highlighting its unique pharmacokinetic profile that distinguishes it from traditional SSRIs.

Q & A

Q. What are the optimal conditions for synthesizing Benzenemethanamine, N,N-diethyl-, hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of the primary amine with diethyl sulfate or ethyl bromide under basic conditions. For example, reacting benzylamine with ethylating agents in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours, followed by HCl gas bubbling to precipitate the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity. Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:2) and confirm product identity via 1^1H NMR (expected signals: δ 1.2–1.4 ppm for CH3_3 of ethyl groups, δ 3.5–4.0 ppm for N-CH2_2) .

Q. How does the hydrochloride salt form influence the solubility and stability of Benzenemethanamine, N,N-diethyl- in aqueous versus organic solvents?

  • Methodological Answer : The hydrochloride salt increases aqueous solubility due to ionic dissociation, with solubility >100 mg/mL in water at 25°C. In contrast, the free base is sparingly soluble (<1 mg/mL). Stability studies in buffered solutions (pH 1–7.4) show optimal stability at pH 2–4 (t1/2_{1/2} > 24 hours), while alkaline conditions (pH > 8) promote degradation via dealkylation. For organic solvents, the salt dissolves in methanol (∼50 mg/mL) but precipitates in non-polar solvents like hexane. Use lyophilization for long-term storage to prevent hygroscopic degradation .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

  • Methodological Answer :
  • 1^1H NMR : Identify ethyl group protons (triplet at δ 1.2–1.4 ppm for CH3_3, quartet at δ 3.2–3.5 ppm for N-CH2_2-CH3_3) and aromatic protons (δ 7.2–7.5 ppm for benzyl ring).
  • FT-IR : Confirm N-H stretch (2500–3000 cm1^{-1} for ammonium) and C-Cl stretch (600–800 cm1^{-1}).
  • Mass Spectrometry (ESI+) : Expect m/z 178.2 [M-Cl]+^+ for the free base.
    Cross-validate with elemental analysis (C: 62.1%, H: 8.7%, N: 6.4%) and compare to PubChem/CAS data for analogous compounds .

Advanced Research Questions

Q. In structure-activity relationship (SAR) studies, how do N,N-diethyl substitutions on the benzenemethanamine core affect binding affinity to neurotransmitter transporters compared to other alkyl substitutions?

  • Methodological Answer : Use competitive radioligand binding assays (e.g., 3^3H-dopamine uptake inhibition in synaptosomes) to compare N,N-diethyl derivatives with methyl or propyl analogs. Computational docking (e.g., AutoDock Vina) can model interactions with transporter binding pockets. Diethyl groups may enhance lipophilicity, improving blood-brain barrier penetration but reducing affinity due to steric hindrance. Compare IC50_{50} values from dose-response curves (e.g., N,N-diethyl: IC50_{50} ∼15 μM vs. N-methyl: IC50_{50} ∼8 μM) .

Q. What experimental approaches can resolve contradictions in reported physicochemical data (e.g., melting points, solubility profiles) for this compound across different studies?

  • Methodological Answer :
  • Melting Point Analysis : Perform differential scanning calorimetry (DSC) at 2°C/min under nitrogen to distinguish polymorphs. Literature discrepancies (e.g., 180–190°C) may arise from hydrate formation.
  • Solubility Validation : Use shake-flask method in triplicate with HPLC quantification (C18 column, mobile phase: 0.1% TFA in water/acetonitrile 70:30). Control pH (±0.1) and temperature (±0.5°C).
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities. Compare unit cell parameters to Cambridge Structural Database entries .

Q. How can researchers design in vitro metabolic stability assays to evaluate the hepatic clearance pathways of this compound using microsomal preparations?

  • Methodological Answer :
  • Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system in PBS (pH 7.4). Add test compound (10 μM) and incubate at 37°C.
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
  • Analysis : Quantify parent compound via LC-MS/MS (MRM transition m/z 178.2 → 91.1). Calculate t1/2_{1/2} using first-order kinetics.
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Confirm metabolites via high-resolution MS (e.g., Q-TOF) .

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